Broad-Spectrum Dopamine Receptor Affinity Profile vs. D2-Selective Analogs
Unlike D2-preferring agonists such as pramipexole and ropinirole, apomorphine demonstrates potent binding affinity across the entire family of dopamine receptors (D1-D5) [1]. This broad-spectrum profile is critical for studies aiming to understand the role of multiple dopamine receptor subtypes. For example, at the D1 receptor, where both pramipexole and ropinirole show minimal to no activity (pEC50 <5), apomorphine is a potent agonist (pEC50 = 9.1 ± 0.1) [1]. This data quantifies a fundamental difference in receptor engagement that would be lost if a selective analog were used.
| Evidence Dimension | Potency (pEC50) at human dopamine D1 receptor |
|---|---|
| Target Compound Data | pEC50 = 9.1 ± 0.1 |
| Comparator Or Baseline | Pramipexole (pEC50 <5), Ropinirole (pEC50 <5) |
| Quantified Difference | >100-fold higher potency for apomorphine |
| Conditions | Functional activity assessed in CHO cells expressing human dopamine receptors. |
Why This Matters
This quantitative difference in D1 receptor engagement is a key decision point for researchers requiring a pan-dopamine agonist rather than a D2/D3-selective tool compound.
- [1] Wood M, Dubois V, Scheller D, Gillard M. Rotigotine is a potent agonist at dopamine D1 receptors as well as at dopamine D2 and D3 receptors. Br J Pharmacol. 2015;172(4):1124-1135. Table 4. View Source
